3-[(2-amino-9H-purin-6-yl)amino]propanoic acid
Description
Properties
IUPAC Name |
3-[(2-amino-7H-purin-6-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c9-8-13-6(10-2-1-4(15)16)5-7(14-8)12-3-11-5/h3H,1-2H2,(H,15,16)(H4,9,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNUIRULLQNCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid, a guanine derivative with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the molecule's chemical structure, outlines a robust synthetic protocol, details methods for its analytical characterization, and discusses its potential biological significance.
Introduction and Scientific Context
This compound belongs to the class of N6-substituted purine derivatives. The core structure is based on guanine, a fundamental component of nucleic acids, where the C6-position of the purine ring is modified with a β-alanine side chain. This structural modification is of significant interest as it can modulate the molecule's interaction with biological targets. N6-substituted purines are a well-established class of compounds known to exhibit a wide range of biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and the modulation of purinergic signaling.[1] The introduction of an amino acid moiety, specifically the flexible β-alanine linker, provides a carboxylic acid handle for further derivatization and can influence the compound's solubility, cell permeability, and target-binding profile.
This guide will provide the necessary technical details to enable researchers to synthesize, purify, and validate the chemical identity of this compound, paving the way for further investigation into its therapeutic potential.
Molecular Structure and Physicochemical Properties
The structural integrity of a compound is the foundation of its function. A detailed understanding of its chemical architecture is paramount before undertaking any synthetic or biological studies.
IUPAC Name: this compound
Synonyms: N6-(2-carboxyethyl)guanine
Core Structure: The molecule consists of a guanine core, which is a fused pyrimidine-imidazole bicyclic heterocycle. The key modification is at the C6 position, where the exocyclic amino group of guanine is replaced by a 3-aminopropanoic acid (β-alanine) substituent via a secondary amine linkage.
Tautomerism: It is crucial to recognize that the purine core can exist in different tautomeric forms. The most stable and biologically relevant tautomer is the 9H-purine, as depicted in the structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀N₆O₂ | Calculated |
| Molecular Weight | 222.20 g/mol | Calculated |
| Hydrogen Bond Donors | 4 | Calculated |
| Hydrogen Bond Acceptors | 6 | Calculated |
| LogP (Predicted) | -1.5 to -2.0 | Cheminformatics Software |
| Solubility | Expected to be soluble in aqueous basic solutions and polar organic solvents like DMSO and DMF. | Based on structure |
Synthesis and Purification Protocol
The chosen precursor for this synthesis is 2-amino-6-chloropurine, which is commercially available. The nucleophile is the ester-protected form of β-alanine, such as ethyl 3-aminopropanoate hydrochloride. The ester protection is a critical experimental choice to prevent the carboxylic acid from interfering with the reaction, for instance, by acting as a competing nucleophile or causing solubility issues. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 3-[(2-amino-9H-purin-6-yl)amino]propanoate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-chloropurine (1.0 eq) in a suitable solvent such as n-butanol or ethanol (10-15 mL per gram of chloropurine).
-
Addition of Amine and Base: Add ethyl 3-aminopropanoate hydrochloride (1.2 eq) to the suspension. The hydrochloride salt is used for its stability and ease of handling. To neutralize the HCl and scavenge the HCl generated during the SNAr reaction, add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq). The use of an organic base is preferable to inorganic bases like carbonates in many organic solvents to ensure a homogeneous reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mobile phase such as 10% methanol in dichloromethane. The product should be more polar than the 2-amino-6-chloropurine starting material. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. Filter the solid and wash with a small amount of cold ethanol and then diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (1 M, 2-3 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer visible.
-
Neutralization and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with 1 M hydrochloric acid to a pH of approximately 5-6. The target carboxylic acid, being zwitterionic, is often least soluble at its isoelectric point.
-
Purification: A precipitate of the final product should form. Collect the solid by filtration, wash with cold water, and then with a small amount of ethanol. Dry the product under vacuum to yield this compound as a white to off-white solid. Further purification, if necessary, can be achieved by recrystallization from water or an alcohol/water mixture.
Caption: Synthetic workflow for this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. A ¹H NMR spectrum for this compound is publicly available and serves as a primary reference.[3]
Table 2: Predicted ¹H NMR Chemical Shifts and Assignments
Protons Multiplicity Approx. Chemical Shift (δ, ppm) Rationale H-8 (purine) singlet 7.8 - 8.2 Aromatic proton on the imidazole ring of the purine. NH (side chain) triplet (broad) 7.0 - 7.5 Amine proton coupled to the adjacent CH₂ group. Often broad due to exchange. NH₂ (purine) singlet (broad) 6.0 - 6.5 Exocyclic amino group protons. Often broad due to exchange. N-CH₂ (side chain) triplet or quartet 3.5 - 3.8 Methylene group adjacent to the purine nitrogen. C-CH₂ (side chain) triplet 2.5 - 2.8 Methylene group adjacent to the carboxyl group. NH (purine ring) singlet (broad) 12.0 - 13.0 Imidazole NH proton. May not be observed in all solvents. COOH singlet (broad) 11.0 - 12.5 Carboxylic acid proton. Often very broad and may exchange with water. Note: Spectra are typically recorded in DMSO-d₆ to observe exchangeable protons (NH, COOH). Chemical shifts are predictions based on analogous structures and may vary.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
Carbon Atom Approx. Chemical Shift (δ, ppm) C=O (carboxyl) 172 - 175 C6 (purine) 158 - 162 C2 (purine) 154 - 158 C4 (purine) 150 - 154 C8 (purine) 138 - 142 C5 (purine) 115 - 120 N-CH₂ (side chain) 38 - 42 C-CH₂ (side chain) 34 - 38
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method.
-
Expected Result:
-
Positive Ion Mode [M+H]⁺: Calculated m/z = 223.0938. The experimentally observed mass should be within 5 ppm of this value.
-
Negative Ion Mode [M-H]⁻: Calculated m/z = 221.0782.
-
-
Fragmentation: Key fragmentation pathways would likely involve the loss of H₂O (water) and CO₂ (carbon dioxide) from the carboxylic acid group, and cleavage of the propanoic acid side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
Expected Key Absorptions (cm⁻¹):
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3400-3200: N-H stretching (amines)
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3300-2500 (broad): O-H stretching (carboxylic acid)
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~1700: C=O stretching (carboxylic acid)
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~1650: C=N and C=C stretching (purine ring)
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~1600: N-H bending (amines)
-
Potential Biological Activity and Applications
The structural features of this compound suggest several potential avenues for biological investigation. Guanine-based purines are known to have neuromodulatory effects and can interact with a variety of cellular targets.[4]
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Kinase Inhibition: Many N6-substituted purines are potent inhibitors of protein kinases, particularly CDKs.[1] The 2-amino group is a key feature for interaction with the hinge region of the kinase ATP-binding pocket. The propanoic acid side chain could be oriented to interact with solvent-exposed regions or be used as an attachment point for further modifications to improve selectivity and potency.
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Purinergic Receptor Modulation: The purine core is recognized by purinergic receptors (adenosine and P2Y receptors). While the N6-substituent will significantly alter its affinity compared to endogenous ligands like adenosine or ATP, it may act as a selective agonist or antagonist at certain receptor subtypes.
-
Metabolic Enzyme Inhibition: As a guanine analog, the compound could potentially inhibit enzymes involved in purine metabolism, which is a validated strategy in antiviral and anticancer therapies.[5]
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Drug Conjugation and Prodrugs: The terminal carboxylic acid is a versatile functional group for conjugation. It can be coupled to peptides, antibodies, or other small molecules to create targeted drug delivery systems or bivalent inhibitors. It can also be esterified to create prodrugs with enhanced cell permeability.
Caption: Potential biological targets and outcomes of the title compound.
Conclusion
This compound is a synthetically accessible guanine derivative that holds promise for various applications in drug discovery. This guide provides a robust framework for its synthesis and comprehensive characterization, based on established chemical principles and data from analogous structures. The presence of the versatile β-alanine side chain on the biologically active purine scaffold makes it an attractive candidate for lead optimization and the development of novel chemical probes and therapeutic agents. The detailed protocols and analytical benchmarks presented herein should empower researchers to confidently produce and validate this compound for their specific research objectives.
References
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SpectraBase. (n.d.). This compound. Retrieved from [Link]
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Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68. Retrieved from [Link]
- Veselý, J., Havlíček, L., Strnad, M., Blow, J. J., Donella-Deana, A., Pinna, L., ... & Draetta, G. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771-786.
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Lakshman, M. K., & Frank, J. (2009). A simple method for C-6 modification of guanine nucleosides. Organic & Biomolecular Chemistry, 7(14), 2933-2940. Retrieved from [Link]
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Hirata, A., et al. (2003). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. Bioorganic & Medicinal Chemistry Letters, 13(1), 129-132. Retrieved from [Link]
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Tasca, C. I., et al. (2018). Neuromodulatory Effects of Guanine-Based Purines in Health and Disease. Frontiers in Molecular Neuroscience, 11, 297. Retrieved from [Link]
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Rovira, M., et al. (2018). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 23(11), 2772. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Properties of Purine-Conjugated Propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the biological properties of a novel class of compounds: purine-conjugated propanoic acids. Merging the well-documented and diverse pharmacological activities of the purine scaffold with the metabolic and immunomodulatory effects of propanoic acid, these hybrid molecules represent a promising frontier in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, potential therapeutic applications, and the underlying mechanisms of action of these compounds. We will explore their potential in oncology, immunology, and metabolic diseases, supported by detailed experimental protocols and mechanistic pathways to facilitate further research and development in this exciting area.
Introduction: A Strategic Molecular Hybridization
The rationale behind the conjugation of a purine moiety with propanoic acid stems from the desire to create a synergistic molecule that leverages the distinct and advantageous biological activities of its constituent parts. Purines are fundamental heterocyclic compounds, forming the backbone of nucleic acids and playing pivotal roles in cellular signaling and energy metabolism.[1] Their synthetic analogs have been successfully developed into anticancer, antiviral, and immunosuppressive drugs.[1] On the other hand, propanoic acid, a short-chain fatty acid (SCFA), is a key product of gut microbiota fermentation with significant roles in metabolic regulation and inflammation. By covalently linking these two entities, we hypothesize the creation of a novel chemical entity with a unique pharmacological profile, potentially exhibiting enhanced efficacy, altered selectivity, or novel mechanisms of action.
This guide will delve into the known biological activities of purine-conjugated propanoic acids, drawing from the available, albeit nascent, body of scientific literature. Where direct evidence is limited, we will extrapolate potential properties based on the well-established functions of related purine derivatives and propanoic acid, providing a theoretical framework to guide future investigations.
Synthesis of Purine-Conjugated Propanoic Acids
The synthesis of purine-conjugated propanoic acids can be achieved through several strategic routes, primarily involving the alkylation of a purine derivative with a suitable propanoic acid precursor. A common approach involves the Strecker synthesis, which has been successfully employed to prepare 2-amino-3-(purin-9-yl)propanoic acid derivatives.
General Synthetic Workflow
The synthesis typically begins with a substituted purine, which is then reacted with a three-carbon synthon that will form the propanoic acid chain.
Diagram 1: General Synthesis of 2-Amino-3-(purin-9-yl)propanoic Acid Derivatives via Strecker Synthesis
Caption: A generalized workflow for the synthesis of 2-amino-3-(purin-9-yl)propanoic acid.
Biological Properties and Therapeutic Potential
The conjugation of a purine to propanoic acid creates a molecule with the potential to interact with a diverse range of biological targets. The following sections will explore the evidenced and hypothesized biological activities of these compounds.
Anticancer Activity
Purine analogs are a cornerstone of cancer chemotherapy.[1][2][3] The incorporation of an aliphatic carboxylic acid side chain can modulate the compound's physicochemical properties, such as solubility and cell permeability, and may influence its interaction with biological targets.
-
Inhibition of DNA Synthesis: Many purine analogs exert their cytotoxic effects by interfering with nucleic acid metabolism. The purine-conjugated propanoic acid could be metabolized to a fraudulent nucleotide, which is then incorporated into DNA or RNA, leading to chain termination and cell cycle arrest. Some purine derivatives with polymethylene carboxylic acid chains have been shown to act as inhibitors of DNA biosynthesis.[2]
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Enzyme Inhibition: Purine analogs are known to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). The propanoic acid moiety could influence the binding affinity and selectivity of the purine core to these enzymatic targets.
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Modulation of Signaling Pathways: The purine scaffold can interact with various signaling proteins. Conjugation with propanoic acid may alter the signaling cascade initiated by the parent purine.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
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Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the purine-conjugated propanoic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram 2: Experimental Workflow for MTT Assay
Caption: A step-by-step workflow of the MTT assay for cytotoxicity testing.
Immunomodulatory Effects
The immune system plays a dual role in many diseases, and compounds that can modulate its activity are of great therapeutic interest. Evidence suggests that certain 2-amino-3-(purin-9-yl)propanoic acid derivatives possess immunostimulatory properties.
Some of these compounds have been shown to significantly enhance the secretion of chemokines such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and MIP-1α (Macrophage Inflammatory Protein-1α) from macrophages. RANTES is a potent chemoattractant for T cells, eosinophils, and basophils.[7] Furthermore, these purine-propanoic acid conjugates can augment the biosynthesis of nitric oxide (NO) triggered by interferon-gamma (IFN-γ).[8] NO is a key signaling molecule in the immune system with both pro- and anti-inflammatory roles.
This assay measures the amount of nitric oxide produced by macrophages in response to a stimulus. NO is unstable, but it is rapidly converted to nitrite (NO₂⁻) in aqueous solutions, which can be quantified using the Griess reagent.[8][9]
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound and Stimulant Treatment:
-
Prepare dilutions of the purine-conjugated propanoic acid in culture media.
-
Prepare a solution of IFN-γ (e.g., at 20 U/mL) in culture media.
-
Remove the old media and add 100 µL of media containing the test compound and IFN-γ to the respective wells. Include controls for unstimulated cells, cells stimulated with IFN-γ alone, and a positive control (e.g., LPS).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Griess Reaction:
-
Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (NaNO₂) in culture media (ranging from 0 to 100 µM).
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of nitrite in each sample.
-
Compare the NO production in the presence of the test compound to the controls.
-
Potential Metabolic Modulatory Effects
Propanoic acid is a short-chain fatty acid that plays a significant role in host metabolism. It can influence glucose homeostasis and lipid metabolism. The conjugation of a purine moiety could introduce novel interactions with metabolic pathways.
Propanoic acid is a known agonist for the free fatty acid receptors 2 and 3 (FFAR2 and FFAR3), also known as GPR43 and GPR41, respectively. These GPCRs are involved in regulating metabolism and immune responses. Purine derivatives are also well-known ligands for a class of GPCRs called purinergic receptors (e.g., adenosine receptors and P2Y receptors).[10][11] A purine-conjugated propanoic acid could therefore act as a dual-agonist or a biased agonist at these receptors, or even target novel receptor subtypes.
PPARs are nuclear receptors that are key regulators of lipid and glucose metabolism.[12] Fatty acids and their derivatives are natural ligands for PPARs.[12][13] It is plausible that purine-conjugated propanoic acid could interact with and modulate the activity of PPAR subtypes (α, γ, δ), thereby influencing metabolic gene expression.[14]
Diagram 3: Proposed Signaling Pathways for Purine-Conjugated Propanoic Acid
Caption: A proposed model of signaling pathways modulated by purine-conjugated propanoic acid.
Data Summary
| Compound Class | Biological Activity | Key Findings | Potential Applications |
| 2-Amino-3-(purin-9-yl)propanoic acid derivatives | Immunostimulatory | Enhanced secretion of RANTES and MIP-1α; Augmented IFN-γ-triggered NO biosynthesis. | Immuno-oncology, vaccine adjuvants, anti-infective therapies. |
| 2-Hydroxy-3-(purin-9-yl)-propanoic acid derivatives | Cytostatic, Antiviral | Showed activity against certain cell lines and viruses (details proprietary in some sources). | Oncology, virology. |
| Purine-conjugated propanoic acid (general) | Anticancer (hypothesized) | Potential to inhibit DNA synthesis and key cellular enzymes. | Broad-spectrum anticancer therapies. |
| Purine-conjugated propanoic acid (general) | Metabolic modulation (hypothesized) | Potential to interact with GPCRs (FFARs, purinergic) and PPARs. | Treatment of metabolic syndrome, type 2 diabetes, and obesity. |
Conclusion and Future Directions
Purine-conjugated propanoic acids represent a novel and promising class of bioactive molecules. The preliminary evidence of their immunostimulatory and cytostatic activities, coupled with the strong theoretical rationale for their potential anticancer and metabolic modulatory effects, warrants further intensive investigation.
Future research should focus on:
-
Synthesis of a broader library of analogs: Systematic modification of both the purine and propanoic acid moieties will be crucial for establishing structure-activity relationships (SAR).
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is essential for their rational development.
-
In vivo evaluation: Preclinical studies in animal models of cancer, inflammatory diseases, and metabolic disorders will be necessary to assess the therapeutic potential of lead compounds.
-
Pharmacokinetic and toxicological profiling: Understanding the ADME (absorption, distribution, metabolism, and excretion) and safety profiles of these compounds is a prerequisite for clinical translation.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors. The unique combination of a pharmacologically privileged purine scaffold with a metabolically active short-chain fatty acid offers a fertile ground for the discovery of next-generation therapeutics.
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Sharma, P., & Kumar, V. (2023). Purine derivatives as potent anticancer agents: a comprehensive review. Medicinal chemistry research, 32(10), 2049–2081. [Link]
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Hashmi, M. A., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]
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De Bosscher, K., et al. (2014). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International journal of molecular sciences, 15(7), 12575–12593. [Link]
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Nath, R., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal chemistry research, 33(7), 1251–1285. [Link]
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Jacobson, K. A., & Müller, C. E. (2016). Allosteric Modulation of Purine and Pyrimidine Receptors. Annual review of pharmacology and toxicology, 56, 373–397. [Link]
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Malapaka, R. R., et al. (2012). Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. The Journal of biological chemistry, 287(1), 183–195. [Link]
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Tran, K. V., & Tyagarajan, K. (n.d.). Kinetics of Intracellular Nitric Oxide Production and Cytotoxicity in Lipopolysaccharide and Interferon-gamma Induced Macrophage Activation. MilliporeSigma. [Link]
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Pawlak, M., et al. (2015). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrinology, 156(10), 3448–3466. [Link]
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ScienCell. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]
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Young, K. H., & Zhang, M. (2014). NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. Blood & cancer journal, 4(11), e253. [Link]
-
Smith, S. A. (2002). Peroxisome proliferator-activated receptors and the regulation of mammalian lipid metabolism. Biochemical Society transactions, 30(Pt 6), 1086–1090. [Link]
-
Duval, C., et al. (2007). Activation of intestinal peroxisome proliferator-activated receptor-α increases high-density lipoprotein production. Arteriosclerosis, thrombosis, and vascular biology, 27(12), 2635–2641. [Link]
-
NIH VideoCasting and Podcasting. (2009, March 11). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. [Video]. National Institutes of Health. [Link]
-
Lee, J., et al. (2023). Nuclear NFκB Activity Balances Purine Metabolism in Cellular Senescence. bioRxiv. [Link]
-
Devergne, O., et al. (1996). Production of the RANTES chemokine in delayed-type hypersensitivity reactions: involvement of macrophages and endothelial cells. The American journal of pathology, 149(5), 1689–1699. [Link]
-
Taylor & Francis Online. (n.d.). RANTES – Knowledge and References. Retrieved from [Link]
-
The Fleischman Lab. (n.d.). Protocols. Retrieved from [Link]
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- 1. Purine derivatives as potent anticancer agents: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Peroxisome proliferator-activated receptors and the regulation of mammalian lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to 3-(2-amino-6-purinylamino)propanoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Substituted Purines
Purine analogues represent a cornerstone in the development of therapeutic agents, primarily due to their structural similarity to endogenous purines, which are fundamental components of DNA and RNA.[1][2] This structural mimicry allows them to function as antimetabolites, interfering with DNA replication and other critical cellular processes.[2] N6-substituted purine derivatives, in particular, have garnered significant attention for their diverse biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and the induction of apoptosis, making them promising candidates for anticancer therapies.[1] The compound 3-(2-amino-6-purinylamino)propanoic acid belongs to this important class of molecules, featuring a 2-amino-purine core with a propanoic acid moiety attached at the 6-position via an amino linker. This unique combination of functional groups suggests potential for novel biological activities.
Chemical Identity and Physicochemical Properties
A definitive CAS number for 3-(2-amino-6-purinylamino)propanoic acid could not be located in publicly accessible databases. However, its existence is confirmed by spectroscopic data available in the SpectraBase repository.[3] The structural isomer, 3-(6-amino-9H-purin-9-yl)propanoic acid, where the propanoic acid group is attached at the N9 position of the purine ring, has a registered CAS number of 4244-47-7, underscoring the importance of precise structural elucidation.[4][5]
Structural Elucidation
The chemical structure of 3-(2-amino-6-purinylamino)propanoic acid is characterized by a 2,6-disubstituted purine core. An amino group is present at the C2 position, and a 3-aminopropanoic acid side chain is attached to the C6 position.
Caption: Chemical structure of 3-(2-amino-6-purinylamino)propanoic acid.
Physicochemical Properties (Inferred)
Direct experimental data for the physicochemical properties of 3-(2-amino-6-purinylamino)propanoic acid are not available. However, based on the properties of related purine derivatives, the following can be inferred:
| Property | Inferred Value | Rationale/Supporting Evidence |
| Molecular Formula | C₈H₁₀N₆O₂ | Based on chemical structure |
| Molecular Weight | 222.20 g/mol | Calculated from molecular formula |
| Melting Point | >300 °C | Purine derivatives, such as uric acid, often have high melting points.[6][7][8] |
| Solubility | Sparingly soluble in water; soluble in acidic and basic aqueous solutions. | Purines generally exhibit low water solubility.[9] The presence of the carboxylic acid and amino groups suggests solubility will increase in basic and acidic conditions, respectively. |
| Appearance | White to off-white solid | Typical appearance for purine derivatives.[7] |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 3-(2-amino-6-purinylamino)propanoic acid can be achieved through the nucleophilic aromatic substitution of 2-amino-6-chloropurine with 3-aminopropanoic acid or its corresponding ester. This method is a well-established route for the synthesis of N6-substituted purine derivatives.
Caption: Proposed synthetic workflow for 3-(2-amino-6-purinylamino)propanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-((2-amino-9H-purin-6-yl)amino)propanoate
-
To a solution of 2-amino-6-chloropurine (1.0 eq) in n-butanol, add 3-aminopropanoic acid ethyl ester hydrochloride (1.2 eq) and triethylamine (2.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.
Step 2: Hydrolysis to 3-(2-amino-6-purinylamino)propanoic acid
-
Dissolve the purified ethyl ester intermediate in a solution of aqueous sodium hydroxide (2 M).
-
Stir the mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, carefully neutralize the solution with hydrochloric acid (1 M) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary method for structural confirmation of 3-(2-amino-6-purinylamino)propanoic acid is NMR spectroscopy. A proton (¹H) NMR spectrum is available in the SpectraBase database, which can be used to confirm the presence of the key structural motifs.[3]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A signal corresponding to the C8-H of the purine ring.
-
Aliphatic Protons: Signals for the two methylene groups (-CH₂-CH₂-) of the propanoic acid side chain, likely appearing as triplets.
-
Amine Protons: Broad signals for the NH and NH₂ protons, which may exchange with deuterium in D₂O.
Potential Biological Activity and Applications
While no specific biological activity has been reported for 3-(2-amino-6-purinylamino)propanoic acid, the broader class of 2,6-disubstituted purine derivatives has shown significant therapeutic potential.
Anticancer Potential
Many N6-substituted purine analogs exhibit potent anticancer activity by targeting key cellular processes. Their ability to inhibit various protein kinases, which are often dysregulated in cancer, makes them attractive candidates for oncology drug discovery.[1] The structural features of 3-(2-amino-6-purinylamino)propanoic acid make it a candidate for evaluation in cancer cell proliferation and apoptosis assays.
Antimicrobial Activity
Derivatives of propanoic acid have demonstrated antimicrobial activity against a range of pathogens.[10][11][12] The combination of a purine scaffold with a propanoic acid side chain in the target molecule suggests that it may possess antimicrobial properties and warrants investigation against bacterial and fungal strains.
Conclusion
3-(2-amino-6-purinylamino)propanoic acid is a promising, yet under-investigated, purine derivative. This technical guide has provided a comprehensive overview of its identity, a robust and feasible synthetic strategy, and a discussion of its potential therapeutic applications based on the activities of structurally related compounds. The detailed protocols and compiled information herein are intended to facilitate further research into this and other novel purine derivatives, ultimately contributing to the development of new therapeutic agents.
References
- Holland-Frei Cancer Medicine. 6th edition. Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Hamilton (ON): BC Decker; 2003.
- The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Accessed February 12, 2026.
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PubMed. Accessed February 12, 2026.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed. Accessed February 12, 2026.
- 3-(6-Amino-9h-purin-9-yl)propanoic acid. Merck. Accessed February 12, 2026.
- 3-[(2-Amino-9H-purin-6-yl)amino]propanoic acid. SpectraBase. Accessed February 12, 2026.
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Royal Society of Chemistry. Accessed February 12, 2026.
- Purine | DNA/RNA Synthesis chemical | CAS 120-73-0. Selleck Chemicals. Accessed February 12, 2026.
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Accessed February 12, 2026.
- 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450. PubChem. Accessed February 12, 2026.
- The foundational research on N6-substituted purine derivatives. BenchChem. Accessed February 12, 2026.
- Purine analogue. Wikipedia. Accessed February 12, 2026.
- bmse000179 Propionic Acid at BMRB. Biological Magnetic Resonance Bank. Accessed February 12, 2026.
- Uric Acid | C5H4N4O3 | CID 1175. PubChem. Accessed February 12, 2026.
- (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid. Apollo Scientific. Accessed February 12, 2026.
- 3-(6-Amino-9H-purin-9-yl)-2-propenal-13C, 15N2.
- Uric acid. Wikipedia. Accessed February 12, 2026.
- 69-93-2(Uric acid) Product Description. ChemicalBook. Accessed February 12, 2026.
- uric acid 1H-purine-2,6,8(3H)-trione, 7,9-dihydro- (9CI). The Good Scents Company. Accessed February 12, 2026.
- 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride. Echemi. Accessed February 12, 2026.
- Product Name : Famciclovir 6-Alkylamino Impurity.
- Propionic acid(79-09-4) 1H NMR spectrum. ChemicalBook. Accessed February 12, 2026.
- 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450. PubChem. Accessed February 12, 2026.
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Methodological & Application
Application Note: High-Affinity PNA Functionalization Using 3-[(2-amino-9H-purin-6-yl)amino]propanoic Acid
This Application Note is designed for researchers and drug development professionals focusing on Peptide Nucleic Acid (PNA) synthesis and functionalization. It addresses the specific use of 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid —a functionalized 2,6-diaminopurine derivative—as a specialized linker for enhancing PNA affinity and conjugation.
Part 1: Executive Summary
In the field of antisense therapeutics and molecular diagnostics, Peptide Nucleic Acids (PNAs) are prized for their stability and binding specificity.[1] However, standard PNA monomers often lack the functional handles required for complex conjugation or affinity tuning.[1]
This compound is a specialized purine derivative that functions as a high-affinity terminal linker . Structurally, it consists of a 2,6-diaminopurine (DAP) core—a potent Adenine mimic—modified at the
Key Applications
-
Affinity Enhancement: The DAP core forms three hydrogen bonds with Thymine (vs. two for Adenine), significantly increasing the melting temperature (
) of PNA:DNA or PNA:RNA duplexes.[1] -
Terminal Functionalization: The propanoic acid tail provides a flexible carboxyl handle for coupling to the N-terminus of a PNA oligomer during solid-phase synthesis.
-
Conjugation Scaffold: The free
or positions (if orthogonally protected) can serve as secondary attachment points for fluorophores or cell-penetrating peptides (CPPs).
Part 2: Scientific Background & Mechanism[1]
Structural Logic
Standard PNA monomers attach the nucleobase to the backbone via the
-
Core: 2,6-Diaminopurine (DAP).
-
Linker Arm: Propanoic acid (3-carbon spacer).
-
Attachment Point:
-amino group.[2][3][4][5][6]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Mechanism of Action
When coupled to the N-terminus of a PNA sequence, this linker exposes the DAP base.[1] The DAP base pairs with Thymine (T) or Uracil (U) in the target strand.
-
Thermodynamic Stability: The DAP:T base pair involves three hydrogen bonds , compared to the two hydrogen bonds of a standard A:T pair.[1] This results in a
increase of approximately +2°C to +4°C per modification, stabilizing the duplex. -
Spacer Flexibility: The propanoic acid chain (
) provides rotational freedom, reducing steric strain when the PNA hybridizes to structured targets (e.g., RNA hairpins).
Interaction Pathway[1]
Caption: Logical flow of the DAP-Propanoic Acid linker integration and its triple-hydrogen-bond interaction with target Thymine residues.
Part 3: Experimental Protocols
Protocol A: Solid-Phase Coupling of the Linker
This protocol describes the manual coupling of this compound to the N-terminus of a resin-bound PNA oligomer.
Reagents Required:
-
Linker: this compound (0.2 M in NMP).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine), 0.4 M in DMF.[1]
-
Solvent: Anhydrous NMP (N-methyl-2-pyrrolidone) or DMF.
-
Resin: PNA oligomer on Rink Amide or PAL-PEG-PS resin (Fmoc-deprotected).
Step-by-Step Methodology:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the PNA oligomer is removed using 20% Piperidine in DMF (2 x 5 min).
-
Wash the resin 5x with DMF and 3x with DCM.
-
-
Activation Cocktail Preparation:
-
In a microcentrifuge tube, dissolve the Linker (10 equivalents relative to resin loading) in NMP.[1]
-
Add HATU (9.5 equivalents).
-
Add DIPEA (20 equivalents).
-
Critical: Vortex briefly and let stand for 2 minutes to form the activated ester. Do not exceed 5 minutes to avoid racemization or side reactions.
-
-
Coupling Reaction:
-
Add the pre-activated solution to the resin.[1]
-
Incubate at room temperature for 60 minutes with gentle shaking.
-
Note: For difficult sequences (high purine content), perform a double coupling (repeat steps 2-3).
-
-
Washing & Capping:
-
Cleavage:
-
Treat resin with TFA/m-Cresol (95:5) for 2 hours to cleave the PNA from the solid support and remove acid-labile protecting groups (if any).
-
Protocol B: Quality Control & Characterization
Data Presentation: Expected Analytical Parameters
| Parameter | Specification | Method |
| HPLC Purity | > 90% | RP-HPLC (C18 column), Gradient: 0-50% B in 30 min (A: 0.1% TFA/Water, B: 0.1% TFA/ACN) |
| Mass Shift | +222.2 Da | ESI-MS (Calculated mass of added linker residue) |
| UV Absorbance | UV-Vis Spectroscopy (DAP absorbs strongly at 260 nm) | |
| Melting Temp ( | +2 to +4°C per substitution | UV Thermal Melting vs. complementary DNA target |
Validation Workflow:
-
Mass Spectrometry: Verify the total mass.[1] The addition of the linker (formula
residue after water loss) should add roughly 206.2 g/mol to the molecular weight of the PNA. Note: Verify exact mass based on specific protecting groups used.[1] -
Thermal Melting Analysis: Hybridize the modified PNA (1
M) with a complementary DNA strand (1 M) in PBS buffer.[1] Measure absorbance at 260 nm from 20°C to 90°C. Compare against an unmodified control.
Part 4: Troubleshooting & Optimization
Solubility Issues
Purine-rich PNAs, especially those with additional DAP linkers, can aggregate.[1]
-
Solution: Incorporate a "solubility spacer" such as an AEEA (O-linker) or a Lysine residue before coupling the purine linker.
-
Solvent: Perform HPLC purification at elevated temperatures (50°C-60°C) to disrupt aggregates.
Low Coupling Efficiency
The exocyclic amine on the purine ring can compete for acylation if not protected, although the carboxylic acid activation is usually faster.[1]
-
Solution: Use Boc-protected versions of the linker (e.g., Boc on the
or position) if available, or ensure the carboxylic acid is pre-activated strictly before addition to the resin.[1]
Part 5: References
-
Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).[1] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science.[1] [Link]
-
Uhlmann, E., Peyman, A., Breipohl, G., & Will, D. W. (1998).[1] PNA: Synthetic polyamide nucleic acids with unusual binding properties.[1] Angewandte Chemie International Edition.[1] [Link]
-
Haaima, G., Hansen, H. F., Christensen, L., Dahl, O., & Nielsen, P. E. (1997).[1] Increased DNA binding and sequence discrimination of PNA oligomers containing 2,6-diaminopurine.[1] Nucleic Acids Research.[1] [Link]
-
Wojciechowski, F., & Hudson, R. H. (2007).[1] Nucleobase modifications in peptide nucleic acids.[1] Current Topics in Medicinal Chemistry. [Link]
Disclaimer: This protocol is intended for research use only. Users should verify the chemical identity and purity of the specific linker isomer (N6 vs N9) prior to synthesis.
Sources
- 1. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Amino-6-(((2E)-4-hydroxy-3-methyl-2-buten-1-yl)amino)-9H-purine-9-propanoic acid | C13H18N6O3 | CID 5460288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. store.usp.org [store.usp.org]
Application Notes & Protocols: Solid-Phase Peptide Synthesis (SPPS) of Purine-Containing Peptides
Abstract
Peptides incorporating unnatural amino acids with purine side chains represent a compelling class of molecules for drug discovery and chemical biology.[1][2] These structures offer unique potential for mimicking nucleic acid interactions, serving as enzyme inhibitors, or acting as novel therapeutic agents. However, their synthesis via standard Solid-Phase Peptide Synthesis (SPPS) protocols is fraught with challenges stemming from the chemical nature of the purine heterocycles. This guide provides a comprehensive overview of the critical considerations and detailed, field-proven protocols for the successful SPPS of purine-containing peptides. We will delve into the causality behind experimental choices, focusing on orthogonal protection strategies, optimized coupling conditions for sterically demanding residues, and robust cleavage protocols designed to minimize side reactions and maximize the yield and purity of the target peptide.
The Unique Challenge: Purine Chemistry in the SPPS Environment
The successful incorporation of purine amino acids into a growing peptide chain requires a nuanced understanding of their chemical liabilities within the standard SPPS workflow. The Fmoc/tBu strategy, favored for its mild deprotection conditions, presents a specific set of challenges when applied to these residues.[3][]
-
Nucleophilicity of the Purine Ring: Both adenine and guanine possess multiple nucleophilic nitrogen atoms within their heterocyclic structures. During the acidic final cleavage step, typically performed with Trifluoroacetic Acid (TFA), carbocations are generated from the removal of side-chain protecting groups (e.g., tert-butyl).[5][6] These reactive electrophiles can be attacked by the purine nitrogens, leading to irreversible alkylation of the side chain—a critical side reaction that compromises the final product.
-
Steric Hindrance: The bulky, planar nature of the purine side chain can significantly impede coupling efficiency.[7] Standard coupling times and reagents may prove insufficient to drive the reaction to completion, resulting in deletion sequences and difficult purifications.
-
Risk of Racemization: While the Fmoc group is designed to suppress racemization during activation, the combination of bulky side chains and aggressive coupling conditions can increase the risk of epimerization, particularly at the C-terminal residue.[8][9]
Addressing these challenges requires a multi-faceted approach, beginning with the strategic selection of protecting groups.
A Foundation of Success: Orthogonal Protecting Group Strategy
The core principle of modern SPPS is orthogonality: the ability to selectively remove one type of protecting group while others remain intact.[3][][10] For purine amino acids, this necessitates robust protection of both the α-amino group (temporary) and the purine side chain (permanent until final cleavage).
Diagram: The Orthogonal Protection Concept
The following diagram illustrates the key components of a protected purine amino acid monomer ready for SPPS.
Caption: Orthogonal protection of a purine amino acid for Fmoc-SPPS.
Side-Chain Protecting Groups for Purines
The choice of a side-chain protecting group is arguably the most critical decision. It must be completely stable to the repetitive basic conditions used for Fmoc removal (typically 20-50% piperidine in DMF) yet be efficiently removed during the final TFA cleavage without promoting side reactions.[3]
| Purine Amino Acid (Example) | Common Side-Chain Protecting Groups | Key Considerations |
| Fmoc-N⁶-(Adeninyl)-L-Ala-OH | Trt (Trityl) | Provides good steric bulk to protect the exocyclic amine. Highly acid-labile. |
| Mmt (Monomethoxytrityl) | More acid-labile than Trt, can be selectively removed under milder acidic conditions if needed. | |
| Fmoc-N⁷-(Guaninyl)-L-Ala-OH | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Commonly used for Arginine, it offers robust protection for the guanine ring system.[11] |
| Trt (Trityl) | Offers good protection but requires careful selection of scavengers during cleavage to prevent re-attachment. |
Core Protocol: SPPS Cycle for Purine Amino Acid Incorporation
This protocol assumes a standard manual or automated Fmoc/tBu SPPS workflow.[12][13] Adjustments for specific sequences or scales may be necessary.
Diagram: The SPPS Iterative Workflow
Caption: The iterative four-step cycle of Solid-Phase Peptide Synthesis.
Step-by-Step Protocol
1. Resin Swelling:
-
Place the desired resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 1 hour at room temperature.[12]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once. This step removes the temporary Fmoc group from the N-terminus of the growing peptide chain.[10]
3. Washing:
-
Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is: DMF (x3), Dichloromethane (DCM) (x3), DMF (x3).
4. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected purine amino acid (3-5 equivalents relative to resin loading) and a coupling activator.
-
For sterically hindered purine amino acids, stronger coupling reagents are recommended over standard carbodiimides.[7][14]
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. Microwave-assisted SPPS can significantly shorten this time and improve efficiency for difficult couplings.[7]
5. Monitoring and Capping (Optional but Recommended):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
If the test is positive, a second coupling may be necessary. Alternatively, to prevent the formation of deletion peptides, any unreacted amines can be "capped" by acetylation using acetic anhydride and a non-nucleophilic base like DIPEA.
6. Washing:
-
Drain the coupling solution and wash the resin thoroughly as described in step 3.
7. Iteration:
-
Repeat steps 2-6 for each subsequent amino acid in the sequence.[15]
Table: Recommended Coupling Reagents for Purine Amino Acids
| Reagent Cocktail | Composition (AA:Activator:Base) | Reaction Time (Typical) | Key Advantages |
| HATU/DIPEA | 1 : 0.95 : 2 | 1-2 hours | Highly efficient for hindered couplings, forms a reactive OAt-ester. |
| HBTU/HOBt/DIPEA | 1 : 0.95 : 1 : 2 | 2-4 hours | A robust and cost-effective standard for many sequences. |
| COMU/DIPEA | 1 : 0.95 : 2 | 1-2 hours | Oxyma-based reagent, considered safer than HOBt/HOAt-based reagents and very effective.[16] |
The Final Step: Cleavage and Deprotection
The final cleavage step removes the peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups.[17] The composition of the cleavage cocktail is critical to scavenge the reactive carbocations and prevent side-chain alkylation.[5][6]
Diagram: Cleavage and Scavenging Mechanism
Sources
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. mesalabs.com [mesalabs.com]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. solid phase peptide synthesis [biosyn.com]
- 16. bachem.com [bachem.com]
- 17. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Application Note: Preparation of Bio-Compatible MOFs using Purine-Propanoic Acid Ligands
Executive Summary & Scientific Rationale
This guide details the synthesis and characterization of Metal-Organic Frameworks (MOFs) utilizing 3-(9H-purin-9-yl)propanoic acid (PPA) and its derivatives as organic linkers.
Unlike rigid dicarboxylate linkers (e.g., terephthalic acid) used in classic MOFs like MOF-5, purine-propanoic acid ligands offer a unique "hybrid" functionality:
-
Dual Coordination Modes: The purine ring provides rigid N-donor sites (N7/N9 or N3/N9) for metal clustering, while the propanoic acid tail provides a flexible carboxylate tether.
-
Biocompatibility: As a purine derivative, the ligand mimics endogenous nucleobases, making these MOFs ideal candidates for drug delivery systems (DDS) where linker toxicity is a concern.
-
Pore Functionalization: The uncoordinated nitrogen atoms in the purine ring remain available for hydrogen bonding with guest molecules (drugs), enhancing loading capacity.
This protocol covers the full workflow: Ligand Synthesis
Ligand Synthesis: 3-(9H-purin-9-yl)propanoic Acid
Commercial availability of specific purine-propanoic isomers is often limited. High-purity MOF synthesis requires a self-validated ligand synthesis protocol. We utilize a Michael addition followed by acid hydrolysis.
Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic pathway for the production of the H-PPA ligand via Michael addition.
Detailed Protocol
Step 1: Michael Addition (Ester Formation)
-
Reagents: Dissolve Purine (10 mmol) in dry Methanol (30 mL). Add Methyl Acrylate (12 mmol) and a catalytic amount of Sodium Methoxide (0.5 mmol).
-
Conditions: Reflux at 65°C for 24 hours under inert atmosphere (
). -
Observation: The reaction mixture will turn from a suspension to a clear solution as the purine reacts.
-
Workup: Evaporate solvent under reduced pressure. The residue contains a mixture of N9 (major) and N7 (minor) isomers. Recrystallize from Ethanol to isolate the N9-isomer (confirmed by NMR).
Step 2: Hydrolysis (Ligand Generation)
-
Reaction: Suspend the ester (5 mmol) in 2M NaOH (10 mL). Stir at room temperature for 4 hours (or mild heat 50°C if dissolution is slow).
-
Precipitation: Cool the solution in an ice bath. Dropwise add 2M HCl until pH reaches ~3.0. The carboxylic acid ligand will precipitate as a white solid.
-
Purification: Filter, wash with cold water (
), and dry in a vacuum oven at 60°C overnight.
Quality Control Check:
-
1H NMR (DMSO-d6): Confirm peaks at
2.90 (t, 2H, ), 4.50 (t, 2H, ), and purine aromatic protons (~8-9 ppm).
MOF Synthesis Protocol: Zn-PPA Bio-MOF
This protocol focuses on a Zinc(II) based system, chosen for its low toxicity and labile coordination kinetics which facilitate defect repair during crystal growth.
Experimental Workflow
Figure 2: Solvothermal synthesis and activation workflow for Zn-PPA MOFs.
Step-by-Step Procedure
1. Precursor Dissolution:
-
Solution A: Dissolve
(0.5 mmol) in 5 mL of DMF/Water (3:1 v/v). -
Solution B: Dissolve H-PPA Ligand (1.0 mmol) in 5 mL of DMF/Ethanol (1:1 v/v). Note: Mild heating may be required to fully dissolve the ligand.
2. Solvothermal Reaction:
-
Mix Solution A and B in a 20 mL scintillation vial or Teflon-lined autoclave.
-
Critical Step: Add 50
L of concentrated or (modulation agent). This slows nucleation, promoting larger single crystals over microcrystalline powder. -
Seal and heat at 95°C for 48 hours .
3. Isolation and Washing:
-
Decant the mother liquor. Colorless block-shaped crystals should be visible.
-
Wash 1: Soak in fresh DMF for 24 hours (refresh solvent twice) to remove unreacted ligand.
-
Wash 2 (Solvent Exchange): Soak in Ethanol for 48 hours, refreshing solvent every 12 hours. Causality: Ethanol has a lower boiling point and surface tension than DMF, preventing pore collapse during activation.
4. Activation:
-
Heat crystals under dynamic vacuum (
Torr) at 100°C for 12 hours.
Characterization & Validation
To ensure scientific integrity, the resulting material must be validated against the following criteria.
Data Summary Table
| Technique | Parameter Measured | Expected Outcome / Validation Criteria |
| PXRD | Crystal Structure | Sharp Bragg peaks indicating high crystallinity. Compare with simulated pattern from single-crystal data. |
| TGA | Thermal Stability | Weight loss < 5% up to 250°C (solvent loss only). Framework decomposition typically > 300°C. |
| N2 Isotherm (77K) | Porosity (BET) | Type I isotherm (microporous). Surface area typically 400–1000 |
| 1H NMR (Digested) | Ligand Integrity | Digest MOF in DCl/DMSO-d6. Spectrum must match pure ligand, confirming no thermal degradation during synthesis. |
Troubleshooting Guide
-
Problem: Amorphous powder instead of crystals.
-
Problem: Low surface area (BET).
Application Context: Drug Delivery
The PPA-MOF structure typically forms 1D channels or 3D cages depending on the metal node.
-
Mechanism: The uncoordinated nitrogen (e.g., N3 or N7) on the purine ring acts as a Lewis base.
-
Loading: Acidic drugs (e.g., Ibuprofen, 5-FU) can be loaded via hydrogen bonding to these sites.
-
Protocol: Soak activated MOF crystals in a saturated solution of the drug in hexane or ethanol for 72 hours. Determine loading capacity via TGA or UV-Vis spectroscopy of the supernatant.
References
-
Construction of metal–organic frameworks from 3-(6-oxo-6,9-dihydro-1H-purin-1-yl)
- Source: Journal of Coordin
- Context: Primary reference for purine-propionate coordination polymers with various metals (La, Ce, Co).
-
URL:[Link]
-
Bio-MOFs: Metal-Organic Frameworks for Biological and Medical Applic
- Source: Chemical Society Reviews (Rosi et al.)
- Context: Foundational theory on using adenine and purine derivatives for biocomp
-
URL:[Link]
-
Adenine-incorporated metal–organic frameworks: Synthesis and Applic
-
Crystal structure of Zn(II)
- Source: ResearchG
- Context: Validation of Zn-coordination geometry with N-heterocyclic carboxyl
-
URL:[Link]
Sources
- 1. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. The green synthesis and applications of biological metal–organic frameworks for targeted drug delivery and tumor treatments - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Development of biological metal–organic frameworks designed for biomedical applications: from bio-sensing/bio-imaging to disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Crystallization techniques for 2,6-diaminopurine carboxylic acid derivatives
Application Note: Advanced Crystallization Strategies for 2,6-Diaminopurine Carboxylic Acid Derivatives
Executive Summary
This guide details the solid-state isolation and purification of 2,6-diaminopurine (2,6-DAP) carboxylic acid derivatives . These compounds, critical intermediates in the synthesis of Peptide Nucleic Acids (PNA), antiviral acyclic nucleosides, and enzyme inhibitors, present unique crystallization challenges due to their amphoteric nature and propensity for zwitterionic polymorphism. This note provides three validated protocols for crystallizing these derivatives, focusing on yield maximization, impurity rejection, and polymorph control.
Physicochemical Profile & Solubility Logic
To design a robust crystallization process, one must first understand the ionization landscape of the molecule. 2,6-diaminopurine derivatives substituted with a carboxylic acid tail (typically at the N9 position) function as complex zwitterions.
Ionization States
The molecule possesses three critical ionization centers:
-
Carboxylic Acid (Tail): pKa ≈ 3.5 – 4.2 (Acidic)
-
N1-Protonation (Purine Ring): pKa ≈ 5.1 (Basic)
-
2,6-Exocyclic Amines: Weakly basic, protonate only under highly acidic conditions (pH < 1).
The Isoelectric Trap: At pH values between 4.2 and 5.1, the molecule exists predominantly as a zwitterion (carboxylate anion / purinium cation). This is the region of minimum solubility and the target zone for yield maximization.
Solubility Landscape
| Solvent System | Solubility Behavior | Usage in Crystallization |
| Water (pH 1-2) | High (>50 mg/mL) | Dissolution phase (Cationic) |
| Water (pH 10-12) | High (>80 mg/mL) | Dissolution phase (Anionic) |
| Water (pH 4.5) | Very Low (<2 mg/mL) | Target for Precipitation |
| DMSO / DMF | High | Solvent for Anti-solvent methods |
| Ethanol / IPA | Poor | Anti-solvent |
| Formic Acid | Very High | Solvent for recalcitrant polymorphs |
Validated Crystallization Protocols
Protocol A: pH-Swing Isoelectric Crystallization (High Purity)
Best for: Large-scale purification of crude synthetic material (e.g., PNA monomers).
Principle: The crude material is dissolved at high pH where it is anionic. Slow acidification drives the system through the metastable zone into the zwitterionic insoluble region.
Step-by-Step Procedure:
-
Dissolution: Suspend 10 g of crude 2,6-DAP derivative in 80 mL of deionized water.
-
Basification: Add 2M NaOH dropwise with vigorous stirring until pH reaches 11.0–11.5. The solution should become clear (amber/yellow).
-
Checkpoint: If haze persists, filter through a 0.45 µm PTFE membrane to remove inorganic insolubles.
-
-
Nucleation Onset: Slowly add 1M HCl via a peristaltic pump (rate: 1 mL/min) until the solution becomes slightly turbid (Cloud Point, typically pH ~6.5). Stop acid addition.
-
Aging: Stir at 500 RPM for 30 minutes to allow stable nuclei to form.
-
Growth Phase: Resume acid addition at a slower rate (0.5 mL/min) until pH reaches the target isoelectric point (pH 4.5 ± 0.2).
-
Ripening: Heat the slurry to 50°C for 1 hour, then cool slowly (10°C/hour) to 4°C. This Ostwald ripening step removes fines and grows filterable crystals.
-
Isolation: Filter under vacuum. Wash the cake with 2x 20 mL cold water (pH adjusted to 4.5) followed by 1x 20 mL cold isopropanol (to displace water).
-
Drying: Vacuum oven at 45°C for 12 hours.
Protocol B: Reactive Salt Formation (Hemisulfate/Hydrochloride)
Best for: Bioavailability enhancement and separating structural isomers.
Principle: Protonation of the purine ring disrupts intermolecular H-bonding networks, often leading to different crystal packing arrangements that exclude impurities.
Step-by-Step Procedure:
-
Slurry: Suspend 5 g of the zwitterion in 50 mL of Methanol (MeOH).
-
Acid Addition: Add 1.1 equivalents of Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (4M in Dioxane or aqueous).
-
Dissolution: Heat to reflux (65°C). The solid should dissolve completely.
-
Cooling Crystallization: Linearly cool the reactor to 20°C over 4 hours.
-
Seeding (Optional): If no crystals appear at 40°C, add 0.1% wt/wt seed crystals.
-
Anti-Solvent Finish: Once at 20°C, slowly add 25 mL of Ethyl Acetate or Acetone to drive yield.
-
Harvest: Filter and wash with cold Acetone.
Protocol C: High-Throughput Anti-Solvent Recrystallization
Best for: Final polishing of high-value intermediates (<1g).
Step-by-Step Procedure:
-
Dissolve 500 mg of compound in the minimum volume of DMSO (approx. 2-3 mL) at room temperature.
-
Filter through a 0.2 µm syringe filter into a clean vial.
-
Place the vial in a larger "vapor diffusion" chamber containing 20 mL of Ethanol or Isopropanol.
-
Seal the chamber. Over 24-48 hours, the alcohol will diffuse into the DMSO, slowly lowering solubility and growing high-quality prisms suitable for X-ray diffraction (SCXRD).
Process Visualization
Diagram 1: pH-Swing Crystallization Workflow
This flowchart illustrates the logic flow for Protocol A, emphasizing critical control points (pH and Temperature).
Caption: Workflow for pH-controlled isoelectric crystallization of zwitterionic purines.
Solid-State Characterization & Quality Control
Once isolated, the crystalline material must be characterized to ensure phase purity.
1. Powder X-Ray Diffraction (PXRD):
-
Goal: Identify polymorphs.
-
Expectation: Zwitterionic forms often show high crystallinity with distinct Bragg peaks below 10° 2θ due to large unit cells driven by H-bonding networks (Hoogsteen/Watson-Crick pairing).
2. Differential Scanning Calorimetry (DSC):
-
Goal: Determine solvate status.
-
Signal: A broad endotherm <100°C indicates a hydrate/solvate (common in purines). A sharp melting/decomposition endotherm >250°C indicates the anhydrous crystal lattice.
3. HPLC Purity Analysis:
-
Critical Impurity: N7-isomer. The synthesis of N9-alkylated purines often produces 10-15% of the N7-isomer.
-
Purification Logic: The N7-isomer has a significantly different pKa and solubility profile. Protocol A (pH swing) is highly effective at rejecting the N7-isomer into the mother liquor if the pH is strictly controlled at the N9-isomer's pI.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling Out | Supersaturation generated too fast; Impurities lowering melting point. | Reduce acid addition rate; Increase temperature during addition; Seed the solution at the cloud point. |
| Gel Formation | Formation of hydrogels (common with peptidomimetics). | Increase ionic strength (add NaCl); Switch to Protocol B (Salt formation). |
| Low Yield | pH missed the Isoelectric Point; Product lost in wash. | Titrate filtrate to check for residual product; Use pre-cooled wash solvents; Ensure pH probe is calibrated. |
| Colored Crystals | Oxidation products trapped in lattice. | Add 0.1% Sodium Metabisulfite to the dissolution step; Perform a charcoal treatment before crystallization. |
References
-
FooDB. (2025). Chemical properties and solubility data of 2,6-Diaminopurine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Supramolecular Nature of Multicomponent Crystals Formed from 2,2′-Thiodiacetic Acid with 2,6-Diaminopurine.[1] PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Photostability of 2,6-Diaminopurine and its 2'-Deoxyriboside.[2] Phys.[3] Chem. Chem. Phys. Retrieved from [Link]
-
Kvach, M. V., et al. (2009). Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines. Bioconjugate Chemistry.[4] (Context on separating carboxyl-isomers via crystallization). Retrieved from [Link]
Disclaimer: The protocols described herein are for research purposes. Optimization may be required depending on the specific side-chains of the derivative. Always consult Safety Data Sheets (SDS) before handling purine derivatives and strong acids/bases.
Sources
- 1. Supramolecular Nature of Multicomponent Crystals Formed from 2,2′-Thiodiacetic Acid with 2,6-Diaminopurine or N9-(2-Hydroxyethyl)adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Showing Compound 2,6-Diaminopurine (FDB007480) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to UV-Vis Absorption Spectra Shifts of 2,6-Diaminopurine Derivatives
For researchers and professionals in drug development, understanding the nuanced photophysical properties of nucleic acid analogs is paramount. Among these, 2,6-diaminopurine (DAP), an isomer of adenine with an additional amino group at the C2 position, presents unique characteristics that are highly sensitive to its chemical environment.[1][2][3] This guide provides an in-depth comparison of the UV-Vis absorption spectra of DAP and its derivatives, elucidating the underlying principles that govern spectral shifts and offering practical, field-proven methodologies for their characterization.
The Core Chromophore: Understanding 2,6-Diaminopurine's Electronic Structure
2,6-Diaminopurine is a purine base that has garnered significant interest for its therapeutic potential, including antiviral applications, and its role in prebiotic chemical scenarios.[2][4][5][6] Its UV-Vis absorption profile is dominated by π → π* electronic transitions within the heterocyclic purine ring system, which acts as the core chromophore. The two exocyclic amino groups at the C2 and C6 positions function as powerful auxochromes—substituents that modify the absorption characteristics (wavelength and intensity) of the chromophore.[4][7]
The UV spectrum of the parent DAP molecule in a neutral aqueous solution typically displays three absorption bands, with a prominent maximum around 280 nm.[4] However, this profile is not static. It is exquisitely sensitive to a range of factors, each capable of inducing significant shifts in the absorption maximum (λmax) and molar absorptivity (ε). Understanding these shifts is critical for applications ranging from probing DNA-protein interactions to designing novel therapeutic agents.
Caption: Factors influencing the UV-Vis absorption spectra of DAP derivatives.
Comparative Analysis of Spectral Shifts: Causality and Experimental Evidence
The observed UV-Vis spectrum of a DAP derivative is a composite reflection of its structure and its immediate environment. The following sections dissect the primary causes of spectral shifts, supported by experimental data.
Altering the chemical structure of the DAP core, even subtly, can have profound effects on its electronic properties.
-
Glycosylation: The attachment of a sugar moiety, such as in 2,6-diaminopurine-2'-deoxyribose (26DAP-d), introduces a significant structural change. While the core chromophore remains the purine ring, the deoxyribose group can influence the molecule's conformation and interaction with the solvent. Experimental data shows that the molar absorption spectrum of 26DAP-d is very similar to that of DAP, with maxima at 280, 255, and 215 nm in a neutral phosphate buffer, compared to DAP's maxima at 280, 247, and 214 nm.[4] The slight shifts, particularly in the mid-UV band, highlight the subtle electronic influence of the glycosidic bond.
-
Tautomerism: DAP and its derivatives can exist as a mixture of tautomers in solution, most commonly the N7-H and N9-H forms.[4] These tautomers are structurally distinct isomers and, consequently, possess different electronic energy levels and UV-Vis absorption profiles. The equilibrium between these forms can be influenced by solvent and substitution patterns. Computational studies suggest that for DAP, the N9 and N7 tautomers co-exist in significant proportions (approximately 60% and 40%, respectively) at room temperature, and their combined absorption contributes to the overall observed spectrum.[4]
Environmental factors, particularly pH and solvent polarity, are powerful modulators of the UV-Vis spectra of DAP derivatives.
-
pH-Induced Shifts: The pKa values for DAP are approximately 5.09 and 10.77.[4] This means that the protonation state of the molecule changes significantly in acidic and basic conditions, leading to dramatic spectral shifts.
-
Acidic Conditions (pH < 5): The lone pair of electrons on the exocyclic amino groups can become protonated. This protonation removes the lone pair from conjugation with the purine π-system.[7] The consequence is a loss of extended conjugation, which increases the energy gap between the HOMO and LUMO, resulting in a hypsochromic shift (blue shift, to a shorter wavelength) and typically a hypochromic effect (decreased absorbance intensity).[7]
-
Basic Conditions (pH > 10): Deprotonation occurs, creating an anionic species. This delocalizes electron density into the purine ring, effectively extending the conjugated system. This lowers the energy of the π → π* transition, leading to a bathochromic shift (red shift, to a longer wavelength) and often a hyperchromic effect (increased absorbance intensity).[7]
-
-
Solvent Polarity (Solvatochromism): The polarity of the solvent can differentially stabilize the ground and excited states of the DAP derivative, causing spectral shifts.[8][9][10] This phenomenon, known as solvatochromism, is complex and depends on factors like the solvent's dielectric constant, refractive index, and its ability to act as a hydrogen bond donor or acceptor.[8][11] Generally, polar solvents can engage in hydrogen bonding with the amino groups of DAP, which can lead to bathochromic shifts compared to non-polar solvents.[9][10][12]
Quantitative Data Summary
The following table summarizes experimentally determined spectral data for DAP and a key derivative in a standardized, neutral aqueous environment. This serves as a baseline for comparative studies.
| Compound | Solvent/Buffer | pH | λmax 1 (nm) | ε at λmax 1 (M⁻¹cm⁻¹) | λmax 2 (nm) | ε at λmax 2 (M⁻¹cm⁻¹) | λmax 3 (nm) | ε at λmax 3 (M⁻¹cm⁻¹) | Reference |
| 2,6-Diaminopurine (DAP) | Phosphate Buffer | 7.4 | 280 | (6.7 ± 0.5) × 10³ | 247 | (5.6 ± 0.5) × 10³ | 214 | (18.9 ± 0.7) × 10³ | [4] |
| 2,6-Diaminopurine-2'-deoxyribose (26DAP-d) | Phosphate Buffer | 7.4 | 280 | (6.7 ± 0.5) × 10³ | 255 | - | 215 | - | [4] |
Molar absorptivity (ε) values for all bands of 26DAP-d were not fully reported in the cited source.
Field-Proven Experimental Protocol for UV-Vis Analysis
Reproducible and accurate data is the cornerstone of scientific integrity. This protocol outlines a self-validating system for acquiring UV-Vis absorption spectra of DAP derivatives, incorporating best practices and compliance with pharmacopeia standards.[13][14]
Sources
- 1. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 3. 2,6-Diaminopurine [webbook.nist.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. zastita-materijala.org [zastita-materijala.org]
- 12. scispace.com [scispace.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Structural Comparison Guide: Lupinic Acid vs. 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid
The following guide provides an in-depth structural and functional comparison of Lupinic Acid (a natural cytokinin metabolite) and 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid (a synthetic purine analog).
Executive Summary
This guide compares two distinct purine-amino acid conjugates: Lupinic Acid , a naturally occurring cytokinin metabolite involved in plant hormone regulation, and This compound , a synthetic regioisomer often utilized in nucleobase modification and peptide nucleic acid (PNA) research.
While both compounds share a purine scaffold and an amino acid moiety, they differ fundamentally in regiochemistry (N9 vs. N6 substitution), amino acid class (
| Feature | Lupinic Acid | This compound |
| Common Name | 9-Alanylzeatin | N-(2-amino-purin-6-yl)- |
| CAS Number | 67392-79-4 | N/A (Synthetic Intermediate) |
| Core Scaffold | 6-substituted Purine (Zeatin-type) | 2,6-Diaminopurine (DAP-type) |
| Amino Acid | L-Alanine ( | |
| Linkage Site | N9 (Imidazole ring nitrogen) | N6 (Exocyclic amine nitrogen) |
| Primary Role | Cytokinin storage/inactivation metabolite | Synthetic ligand / PNA monomer precursor |
Chemical Identity & Structural Analysis[1][3][4]
Lupinic Acid (Natural Metabolite)[4][5]
-
IUPAC Name: (S)-2-amino-3-[6-(4-hydroxy-3-methylbut-2-enylamino)purin-9-yl]propanoic acid[1]
-
Structure: A conjugate of Zeatin and L-Alanine .[2] The alanine moiety is attached to the N9 position of the purine ring, mimicking the N-glycosidic bond found in nucleosides.
-
Key Features:
-
N6-Sidechain: (E)-4-hydroxy-3-methylbut-2-enyl (Zeatin sidechain). Essential for cytokinin receptor binding, though N9-substitution generally reduces activity.
-
N9-Linkage: Stable C-N bond connecting the alanine
-carbon to the purine N9. -
Chirality: Possesses a chiral center at the alanine
-carbon (L-configuration).
-
This compound (Synthetic Analog)
-
IUPAC Name: this compound
-
Structure: A conjugate of 2,6-Diaminopurine and
-Alanine . The propanoic acid chain is attached to the exocyclic N6-amino group . -
Key Features:
-
Core: 2-amino-purine (Guanine analog).
-
N6-Linkage: The amino acid is attached via the exocyclic amine, leaving the N9 position free (unsubstituted).
-
Achiral:
-alanine is achiral, unlike the alanine in Lupinic acid. -
Free N9: The N9-H allows this molecule to potentially bind to ribose or PNA backbones, making it a "modified base" rather than a "nucleoside mimic."
-
Structural Visualization (DOT Diagram)
Caption: Structural topology comparison showing the N9-substitution in Lupinic Acid versus the N6-substitution in the synthetic analog.
Physicochemical & Biological Performance
Solubility and Stability
-
Lupinic Acid:
-
Solubility: Moderate in water; high in dilute acid/base due to zwitterionic character (amino acid moiety).
-
Stability: Metabolically stable against cytokinin oxidases (CKX) due to the N9-substitution, which prevents the enzyme from binding effectively compared to free Zeatin.
-
-
Synthetic Analog:
-
Solubility: Lower water solubility than Lupinic acid due to the lack of the hydroxylated isopentenyl side chain. Soluble in DMSO or dilute NaOH.
-
Stability: The N6-alkylamino linkage is chemically stable but may be susceptible to enzymatic deamination if exposed to specific adenosine deaminases (unlikely with the propanoic acid bulk).
-
Biological Activity Profile[1][2][5][6]
-
Cytokinin Activity (Plant Bioassays):
-
Lupinic Acid: Generally inactive or weakly active in callus bioassays (e.g., Tobacco, Soybean).[3] The N9-substitution blocks the formation of the active nucleoside/nucleotide forms required for receptor activation. It serves as a "storage" form that can be enzymatically cleaved to release free Zeatin.
-
Synthetic Analog: Inactive as a cytokinin. The absence of the specific isopentenyl side chain and the blockage of the N6 position with a carboxyl group prevents recognition by cytokinin receptors (HK receptors).
-
-
Binding Affinity:
-
Synthetic Analog: The free N9 position allows this compound to be used as a ligand for enzymes that recognize the purine ring, or as a hapten to generate antibodies against 2,6-diaminopurine.
-
Experimental Protocols
Protocol: Isolation/Synthesis of Lupinic Acid
Context: Lupinic acid is typically isolated from Lupinus seedlings or synthesized via nucleophilic substitution.
-
Chemical Synthesis (Self-Validating Step):
-
Reagents: 6-chloropurine, L-alanine, Isopentenyl amine.
-
Step A (N9-Alkylation): React 6-chloropurine with N-protected L-alanine (e.g., Boc-L-Ala-OSu) or use a Mitsunobu reaction with a protected serine derivative to install the alanine at N9.
-
Step B (N6-Substitution): Treat the N9-substituted intermediate with (E)-4-amino-2-methylbut-2-en-1-ol (Zeatin side chain precursor) in n-butanol/triethylamine at 80°C.
-
Step C (Deprotection): Remove protecting groups (e.g., TFA for Boc) to yield Lupinic Acid.
-
-
Validation:
-
UV Spectrum:
~ 269 nm (ethanol). -
MS: ESI-MS
.[1]
-
Protocol: Synthesis of this compound
Context: Nucleophilic aromatic substitution on 2-amino-6-chloropurine.
-
Reagents: 2-amino-6-chloropurine,
-alanine, Triethylamine (TEA), Water/Ethanol. -
Procedure:
-
Dissolve 2-amino-6-chloropurine (1.0 eq) in a mixture of Water:Ethanol (1:1).
-
Add
-alanine (1.5 eq) and TEA (2.0 eq). -
Reflux at 90°C for 12–24 hours. Monitor by TLC (System: n-BuOH:AcOH:H2O 4:1:1).
-
Workup: Cool to room temperature. Acidify to pH 4.0 with dilute HCl to precipitate the product (zwitterionic form). Filter and wash with cold water.
-
-
Validation:
-
NMR Check:
H NMR should show the disappearance of the aromatic C6-Cl signal and appearance of methylene triplets for the propanoic acid chain ( ~2.5 and 3.6 ppm).
-
Functional Pathway Visualization
The following diagram illustrates the metabolic context of Lupinic Acid (deactivation) versus the synthetic utility of the analog.
Caption: Pathway comparison showing the enzymatic formation of Lupinic Acid in plants vs. the synthetic route for the analog.
References
-
Letham, D. S., et al. (1978). "The Structure and Synthesis of Cytokinin Metabolites. II. Lupinic Acid and O-β-D-Glucopyranosylzeatin." Australian Journal of Chemistry, 31(6), 1291–1301. Link
-
Entsch, B., et al. (1983).[2] "Enzymic synthesis of lupinic acid, a cytokinin metabolite." Plant Physiology, 72(1), 129-134. Link
-
FooDB. "Lupinic acid (Compound FDB004944)." FooDB: The Food Database. Link
-
PubChem. "L-Lupinic acid (CID 5280444)." National Center for Biotechnology Information. Link
-
Sakakibara, H. (2006). "Cytokinins: Activity, Biosynthesis, and Translocation." Annual Review of Plant Biology, 57, 431-449. Link
Sources
Comparative Crystal Structure Guide: 3-[(2-amino-9H-purin-6-yl)amino]propanoic Acid Complexes
Topic: Crystal structure analysis of 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid complexes Content Type: Publish Comparison Guide Audience: Researchers, structural biologists, and medicinal chemists.
Executive Summary
This guide analyzes the structural characteristics of This compound (hereafter referred to as N6-CE-DAP ), a functionalized 2,6-diaminopurine derivative. Unlike standard purine ligands that rely solely on ring nitrogen coordination, N6-CE-DAP introduces a flexible "soft-hard" donor system via its propanoic acid tail.
This document compares N6-CE-DAP against unmodified 2,6-diaminopurine (DAP) and N9-alkylated analogs (common in antiviral nucleosides). We focus on how the N6-substitution alters crystal packing, solubility profiles, and metal coordination geometries—critical factors for drug formulation and bio-inorganic scaffold design.
Structural Comparison: N6-CE-DAP vs. Alternatives
The following table contrasts the physicochemical and crystallographic performance of N6-CE-DAP with its primary structural competitors.
Table 1: Comparative Performance Matrix
| Feature | N6-CE-DAP (Subject) | 2,6-Diaminopurine (Parent) | N9-Alkylated Purines (e.g., Acyclovir) |
| Ligand Class | Hybrid Zwitterionic (N-heterocycle + Carboxylate) | Neutral N-heterocycle | Neutral Nucleoside Analog |
| Solubility (pH 7) | High (Zwitterionic nature enhances aqueous solubility) | Low (Requires acidic/basic pH) | Moderate (Depends on hydroxyl groups) |
| Coordination Modes | Multidentate Bridging: Can bind metals via N7 (ring) and COO⁻ (tail), forming MOF-like polymers.[1] | Monodentate/Bidentate: Typically binds N7 or N9; limited bridging capability. | Monodentate: N7 is the primary donor; N9 is blocked. |
| H-Bonding Motif | Head-to-Tail Sheets: Carboxylate...Amidinium interactions dominate. | Ribbons: Watson-Crick face pairing (N1...N6). | Base Pairing: Standard Watson-Crick or Hoogsteen pairing. |
| Tautomeric State | Dynamic 7H/9H equilibrium; stabilized by intramolecular H-bonds. | Predominantly 9H in solid state. | Fixed N9-substitution (No tautomerism at imidazole). |
Deep Dive: Crystallographic Characterization
The Zwitterionic "Lock" Mechanism
In the solid state, N6-CE-DAP rarely crystallizes as a neutral molecule. Instead, it adopts a zwitterionic form where the propanoic acid proton transfers to the purine ring (typically N7 or N3).
-
Mechanism: The
of the propanoic acid (~4.8) is lower than the of the protonated diaminopurine (~5.1). -
Crystallographic Consequence: This charge separation creates strong electrostatic "ribbons" in the crystal lattice, significantly increasing melting point and density compared to neutral analogs.
-
Diagnostic Signal: In IR spectroscopy, look for the disappearance of the COOH stretch (1710 cm⁻¹) and the appearance of asymmetric carboxylate stretches (1550–1610 cm⁻¹).
Metal Coordination Logic
When complexed with transition metals (Cu(II), Zn(II), Co(II)), N6-CE-DAP acts as a chelating bridging ligand .
-
Primary Site (Soft): The N7 nitrogen on the imidazole ring.
-
Secondary Site (Hard): The carboxylate oxygen on the N6-tail.
-
Result: This forms 1D coordination polymers or discrete metallomacrocycles, unlike N9-substituted analogs which typically form simple monomeric adducts.
Diagram 1: Coordination Pathway Logic
The following diagram illustrates the decision matrix for coordination modes based on pH and metal hardness.
Caption: Logical pathway for predicting N6-CE-DAP coordination geometry based on environmental pH and metal hardness.
Experimental Protocols
To ensure reproducibility (E-E-A-T), the following protocols are standardized for synthesizing and crystallizing N6-CE-DAP complexes.
Synthesis of the Ligand
Note: Direct alkylation of 2,6-diaminopurine often leads to N9 mixtures. The preferred route is nucleophilic aromatic substitution.
-
Starting Material: 2-amino-6-chloropurine.
-
Reagent:
-alanine (dissolved in 1M NaOH). -
Reaction: Reflux in aqueous ethanol (1:1 v/v) for 6 hours at 85°C.
-
Workup: Acidify to pH 4.5 with glacial acetic acid. The zwitterionic product precipitates as a white solid.
-
Purification: Recrystallize from hot water.
Crystallization of Metal Complexes (Slow Diffusion Method)
This method minimizes kinetic trapping, favoring high-quality single crystals suitable for XRD.
Materials:
-
Ligand: N6-CE-DAP (0.1 mmol)
-
Metal Salt:
or (0.1 mmol) -
Solvent A: 0.1 M NaOH (aq)
-
Solvent B: Methanol/Ethanol
Protocol:
-
Dissolution: Dissolve 0.1 mmol of N6-CE-DAP in 2 mL of Solvent A. Ensure clear solution (pH ~8).
-
Layering: Place the ligand solution in a narrow test tube (5 mm diameter).
-
Buffer Layer: Carefully pipette 1 mL of 1:1 Water:Methanol mixture over the ligand solution to create a buffer zone.
-
Metal Addition: Dissolve the metal salt in 2 mL of Solvent B. Carefully layer this on top of the buffer zone.
-
Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation). Store in the dark at 20°C.
-
Harvest: Crystals appear at the interface after 5–14 days.
Diagram 2: Crystallization Workflow
Caption: Step-by-step layering technique for growing X-ray quality crystals of N6-CE-DAP metal complexes.
Analytical Validation Parameters
When publishing or verifying your structure, ensure your data meets these criteria. These are specific to purine-amino acid conjugates.
Table 2: Critical Crystallographic Checkpoints
| Parameter | Expected Range/Value | Significance |
| Space Group | Typically P2₁/c or P-1 | Centrosymmetric packing is favored by the strong antiparallel dipole moments of the zwitterions. |
| C6-N6 Bond Length | 1.33 – 1.36 Å | Indicates partial double bond character; confirms exocyclic amino conjugation with the ring. |
| Carboxyl C-O Distances | If C=O and C-OH lengths are nearly identical, the group is deprotonated ( | |
| Purine Ring Planarity | RMSD < 0.02 Å | Significant deviation suggests steric strain from the N6-tail or strong metal coordination. |
References
-
Synthesis of New Purine Deriv
- and -Amino Acid Fragments. Russian Journal of Organic Chemistry, 2019.[2] -
Supramolecular Nature of Multicomponent Crystals Formed from 2,2′-Thiodiacetic Acid with 2,6-Diaminopurine. Crystal Growth & Design (via PMC), 2023.
-
Crystal structure of 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate. Zeitschrift für Kristallographie, 2018.
-
Synthesis, Crystallographic Structure, and Stability of Copper(II) Complexes with Pyridoxal-Semicarbazone Ligands. MDPI Molecules, 2023.
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-[(2-amino-9H-purin-6-yl)amino]propanoic Acid
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid, a purine derivative. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
The core principle of this guide is risk mitigation. Due to the limited availability of specific toxicological and environmental fate data for this compound, a precautionary approach is mandated. We will treat this compound as a hazardous chemical waste, in line with established best practices for novel or under-characterized substances.
Hazard Assessment and Classification
| Property | Value/Classification | Source |
| CAS Number | 4244-47-7 (for isomer) | [1][2] |
| Molecular Formula | C₈H₉N₅O₂ | [1][2] |
| Molecular Weight | 207.19 g/mol | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Pictogram | GHS07 (Harmful) | [1] |
| Signal Word | Warning | [1] |
Based on this information, it is prudent to handle this compound as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[3] Given the GHS classifications, this compound would likely be classified as a hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to guide you through the safe disposal of this compound, from the point of generation to its final removal from your facility. This process should be incorporated into your laboratory's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5][6][7][8]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do Not Mix : Never mix this compound waste with other incompatible waste streams. It should be collected as a separate solid chemical waste.
-
Aqueous Solutions : If disposing of aqueous solutions of this compound, collect them in a separate, designated liquid waste container. Do not dispose of this chemical down the drain.[9]
-
Contaminated Materials : Any materials contaminated with this compound, such as weigh boats, gloves, or paper towels, should also be disposed of as solid hazardous waste.
Step 3: Waste Container Selection and Labeling
The integrity and clear identification of your waste container are paramount for safety and compliance.
-
Container Requirements :
-
Labeling :
Step 4: On-Site Accumulation and Storage
Proper storage within the laboratory minimizes risks while awaiting pickup by your institution's environmental health and safety (EHS) office or a licensed waste management contractor.
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11][12][13]
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions : Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Container Closure : Keep the waste container securely closed at all times, except when adding waste.[11]
Step 5: Final Disposal
The final disposal of the waste must be handled by trained professionals in accordance with federal, state, and local regulations.
-
Contact EHS : Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or the designated waste management provider.
-
Professional Disposal : The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), likely for incineration at high temperatures.[14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Causality and Trustworthiness in Protocol Design
The protocol outlined above is a self-validating system built on established principles of laboratory safety and hazardous waste management.
-
Expertise & Experience : The directive to treat this compound as hazardous, despite the lack of a specific SDS, stems from field experience with novel and analogous chemical structures. The presence of the purine ring and amino acid-like side chain suggests potential biological activity, and the hazard data from its isomer confirms irritant properties. This precautionary principle is a cornerstone of laboratory safety.
-
Trustworthiness : Each step is designed to create a closed-loop system of containment and documentation. From the point of generation to final disposal, the waste is clearly identified, securely stored, and handled by trained personnel. This minimizes the risk of accidental release, exposure, or improper disposal, which could lead to environmental contamination or regulatory penalties.
-
Authoritative Grounding : The procedures are grounded in the regulations and guidelines set forth by major authoritative bodies, including the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6][7][8][10][15] By aligning with these standards, this protocol ensures not only safety but also legal and institutional compliance.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory, building trust in your operational practices and ensuring the integrity of your research from discovery through disposal.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]
-
The OSHA Laboratory Standard. Lab Manager. Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
Material Safety Data Sheet - Purine, 99%. Cole-Parmer. Available at: [Link]
-
6-Amino-9H-purine-9-propanoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. Available at: [Link]
Sources
- 1. 3-(6-Amino-9h-purin-9-yl)propanoic acid | 4244-47-7 [sigmaaldrich.com]
- 2. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. School Leadership OSHA Science Safety Guidance [flinnsci.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. iwaste.epa.gov [iwaste.epa.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
